molecular formula C9H12O2 B12114079 1-(3-Methylphenyl)ethane-1,2-diol

1-(3-Methylphenyl)ethane-1,2-diol

Cat. No.: B12114079
M. Wt: 152.19 g/mol
InChI Key: WPVZJYFBUIBTRC-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)ethane-1,2-diol is an organic compound that belongs to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is also known as a vicinal diol due to the vicinal (neighboring) positioning of the hydroxyl groups. The presence of the 3-methylphenyl group adds aromaticity to the molecule, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methylphenyl)ethane-1,2-diol can be synthesized through several methods:

    Reduction of α-hydroxy ketones: One common method involves the reduction of α-hydroxy ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Dihydroxylation of alkenes: Another approach is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of aromatic ketones or the use of biocatalysts. For example, the asymmetric reduction of α-hydroxy aromatic ketones using whole-cell biocatalysts has been shown to be highly efficient .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halides

Mechanism of Action

Comparison with Similar Compounds

1-(3-Methylphenyl)ethane-1,2-diol can be compared with other similar compounds, such as:

List of Similar Compounds

  • Ethane-1,2-diol (ethylene glycol)
  • Propane-1,2-diol (propylene glycol)
  • Butane-1,2-diol

This compound stands out due to its aromatic ring, which enhances its reactivity and makes it a valuable intermediate in various chemical processes.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3-methylphenyl)ethane-1,2-diol

InChI

InChI=1S/C9H12O2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9-11H,6H2,1H3

InChI Key

WPVZJYFBUIBTRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CO)O

Origin of Product

United States

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